molecular formula C6H12ClNO2 B597369 (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride CAS No. 123053-48-5

(R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B597369
CAS RN: 123053-48-5
M. Wt: 165.617
InChI Key: YWPABDPNGQMUFH-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-2-Methylpyrrolidine-2-carboxylic acid hydrochloride” likely refers to a specific stereoisomer of a compound that contains a pyrrolidine ring, a carboxylic acid group, and a methyl group . Pyrrolidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

While specific synthesis methods for this compound were not found, piperidine derivatives, which are structurally similar to pyrrolidines, have been synthesized through various intra- and intermolecular reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely include a five-membered pyrrolidine ring with a carboxylic acid group and a methyl group attached. The “®” designation refers to the specific arrangement of these groups in three-dimensional space .


Chemical Reactions Analysis

Amines and carboxylic acids, which are components of this compound, can react in a variety of ways. The most common reaction between these two groups is the formation of an amide bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the arrangement of its functional groups .

Scientific Research Applications

R-2-MPCA HCl has a variety of applications in scientific research, including in the fields of organic and medicinal chemistry, biochemistry, and pharmacology. It is used as a reagent in organic synthesis, as a chiral ligand in asymmetric synthesis, and as a starting material for the synthesis of drugs and other organic compounds. It has also been used in the development of new catalysts and in the study of protein-ligand interactions.

Advantages and Limitations for Lab Experiments

R-2-MPCA HCl has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is highly soluble in polar solvents. It is also non-toxic, which makes it safe to use in laboratory experiments. However, it is a chiral compound, which means that it can have different effects depending on the form that is used.

Future Directions

There are several potential future directions for research on R-2-MPCA HCl. It could be used to study the structure and function of proteins and other biological molecules, to develop new catalysts and drugs, and to study the effects of drugs on the body. It could also be used to develop new chiral ligands for asymmetric synthesis, and to study the effects of environmental pollutants on biological systems. Additionally, it could be used to study the effects of drugs on gene expression and the development of new therapeutic agents.

Synthesis Methods

R-2-MPCA HCl is most commonly synthesized through a multistep process that begins with the reaction of 2-methylpyrrolidine with bromoacetic acid. This is followed by a reaction with acetic anhydride and a base catalyst, followed by a reaction with hydrochloric acid and a base catalyst. The final product is then purified by recrystallization.

properties

IUPAC Name

(2R)-2-methylpyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-6(5(8)9)3-2-4-7-6;/h7H,2-4H2,1H3,(H,8,9);1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPABDPNGQMUFH-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCN1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

123053-48-5
Record name (2R)-2-methylpyrrolidine-2-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.